molecular formula C18H16N2O2 B5617683 N'-(2-furylmethyl)-N,N-diphenylurea

N'-(2-furylmethyl)-N,N-diphenylurea

Cat. No. B5617683
M. Wt: 292.3 g/mol
InChI Key: POSQLGSPCLTYLT-UHFFFAOYSA-N
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Description

N’-(2-furylmethyl)-N,N-diphenylurea is a complex organic compound. It likely contains a urea group (NH2-CO-NH2) and a furylmethyl group (a furan ring attached to a methyl group), along with two phenyl groups (benzene rings) attached to the nitrogen atoms of the urea group .


Molecular Structure Analysis

The molecular structure of N’-(2-furylmethyl)-N,N-diphenylurea would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions involving N’-(2-furylmethyl)-N,N-diphenylurea would depend on the specific conditions and reagents used. It could potentially undergo reactions typical of ureas, furans, and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(2-furylmethyl)-N,N-diphenylurea, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Catalysis in Organic Synthesis

“N’-(2-furylmethyl)-N,N-diphenylurea” has been utilized in the field of organic synthesis as a catalyst. It facilitates various chemical reactions, such as the selective oxidation of 5-hydroxymethyl furfural (HMF) to 2,5-diformoylfuran (DFF), which is significant in fuel technology and the synthesis of pharmaceuticals .

Pharmaceutical Applications

In pharmaceutical research, derivatives of “N’-(2-furylmethyl)-N,N-diphenylurea” are explored for their potential medicinal properties. For instance, compounds like N-(2-furylmethyl)-4-methoxybenzamide are part of a collection of chemicals used for early discovery research .

Agricultural Chemistry

This compound plays a role in agriculture as a plant growth regulator. It’s part of the adenine-type cytokinins used in tissue culture technology and has been applied as a cotton defoliant and for dropping immature fruit in apple trees .

Materials Science

In materials science, “N’-(2-furylmethyl)-N,N-diphenylurea” and its derivatives are investigated for creating new materials. They are involved in the synthesis of novel polyurethane networks and other hybrid materials with potential applications in sustainable building units .

Chemical Synthesis

It serves as a precursor in the synthesis of stable derivatives from carbohydrates, which is a critical aspect of contemporary chemistry. The compound aids in the development of stable 5-HMF derivatives, which are promising for biological screening .

Biochemistry

In biochemistry, the compound’s derivatives are used to study the solubility and acid-base properties of various substances in aqueous-micellar solutions, which is crucial for understanding the behavior of bioactive compounds .

Environmental Science

The environmental applications of “N’-(2-furylmethyl)-N,N-diphenylurea” are related to its role in the synthesis of compounds that could potentially be used for environmental remediation or as environmentally friendly alternatives to more harmful substances .

Biofuels and Renewable Energy

This compound is also significant in the field of biofuels and renewable energy. Its role in the catalytic processes for converting biomass-derived compounds into value-added platform chemicals aligns with the global shift towards sustainable energy sources .

Mechanism of Action

Target of Action

N’-(2-furylmethyl)-N,N-diphenylurea, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This is achieved by its interaction with the nephron, affecting both the proximal and distal tubules and the ascending limb of the loop of Henle .

Biochemical Pathways

The primary biochemical pathway affected by Furosemide is the electrolyte reabsorption pathway in the kidneys . By inhibiting this pathway, Furosemide enhances the excretion of water from the body, leading to a diuretic effect .

Pharmacokinetics

The pharmacokinetics of Furosemide have been extensively studied. On average, 70% of an oral Furosemide dose is absorbed, and the drug is 97.6% bound to plasma proteins . The average serum clearance in normal subjects is 219 ml/min, and the corresponding weight corrected clearance is 2.96 ml/min·kg . Furosemide has a fast onset and short duration of action .

Result of Action

The primary result of Furosemide’s action is the increased excretion of water from the body, leading to a reduction in edema (fluid accumulation) associated with conditions such as congestive heart failure, liver cirrhosis, renal disease, and hypertension .

Action Environment

The action of Furosemide can be influenced by various environmental factors. For instance, the growth and development of plants treated with Furosemide are greatly interacted with ecological environments and other farm management practices . Therefore, rates and timings of application of Furosemide are adjusted in concurrence with its architectural growth and developmental habit in its growth cycle .

Safety and Hazards

The safety and hazards associated with N’-(2-furylmethyl)-N,N-diphenylurea would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

3-(furan-2-ylmethyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(19-14-17-12-7-13-22-17)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSQLGSPCLTYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-ylmethyl)-1,1-diphenylurea

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